Lipophilicity Shift: XLogP3 Comparison — Brominated vs. Non-Halogenated 2-Methylpyrrolidine Scaffold
Introduction of the 4-bromo substituent increases computed lipophilicity by +0.5 logP units relative to the non-halogenated analog, directly affecting membrane permeability and protein-binding predictions in drug design. The target compound (CAS 1865282-57-0) yields an XLogP3 of 2.5 [1], whereas (R)-1-Boc-2-methylpyrrolidine (CAS 157007-54-0, the non-halogenated comparator) yields an XLogP3 of 2.0 [2]. This difference is significant within medicinal chemistry decision frameworks where even a ΔlogP of 0.3–0.5 can shift a lead compound across Lipinski compliance boundaries.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | (R)-1-Boc-2-methylpyrrolidine (CAS 157007-54-0): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | XLogP3 3.0 algorithm (PubChem 2019.06.18 release); both values computed under identical methodology |
Why This Matters
Procurement decisions for fragment-based or lead-optimization programs require predictive consistency; a ΔlogP of 0.5 can alter predicted oral bioavailability and off-target promiscuity, so substituting the non-brominated analog may invalidate computational models.
- [1] PubChem CID 76796489. Tert-butyl 4-bromo-2-methylpyrrolidine-1-carboxylate. Computed XLogP3-AA = 2.5. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem CID 1519407. (R)-1-Boc-2-methylpyrrolidine. Computed XLogP3-AA = 2.0. National Center for Biotechnology Information. Accessed May 2026. View Source
